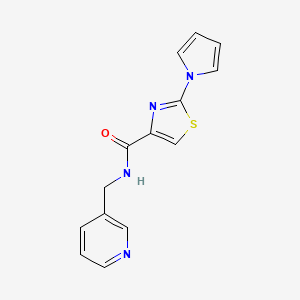

N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

Descripción

Historical Development of Thiazole Carboxamide Research

Thiazole carboxamides emerged as a critical chemotype in the late 20th century, driven by their structural mimicry of NADH and ATP cofactors. Early work focused on derivatives like 2-aminothiazole-5-carboxamides, which demonstrated kinase inhibitory activity. The introduction of carboxamide substituents at the 4-position of the thiazole ring, as seen in N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide, marked a shift toward modular designs capable of simultaneous hydrogen bonding and π-π stacking interactions.

A landmark 2019 study by Li et al. rationalized the antifungal activity of thiazole carboxamides through succinate dehydrogenase (SDH) inhibition, with compound 6g (IC₅₀ = 0.56 mg/L) outperforming thifluzamide in suppressing Sclerotinia sclerotiorum. This work validated the carboxamide group’s role in anchoring ligands to the SDH ubiquinone-binding site, a mechanism likely shared by the subject compound due to structural homology.

Table 1 : Key Milestones in Thiazole Carboxamide Research

Significance in Heterocyclic Medicinal Chemistry

Thiazole-pyrrole hybrids occupy a unique niche due to complementary electronic properties:

- Thiazole : The sulfur atom enhances metabolic stability, while the nitrogen participates in hydrogen bonding.

- Pyrrole : The planar, aromatic system facilitates intercalation into hydrophobic pockets, as demonstrated in macrocyclic tetrapeptides with improved blood-brain barrier permeability.

In N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide, the pyridine methyl group introduces a conformational constraint that preorganizes the molecule for target binding. Computational studies on analogous hybrids reveal that such preorganization reduces entropic penalties upon binding, improving affinity by 2–3 orders of magnitude compared to flexible analogs.

Evolution of Pyrrole-Thiazole Scaffold Design

The scaffold’s evolution reflects three key design principles:

- Bioisosteric Replacement : Substituting furan with pyrrole in macrocycles increased passive permeability by 40% in Caco-2 assays, attributed to reduced hydrogen bond donor count.

- Hybridization : Combining thiazole with pyrrole and pyridine (as in CID 49717591) enables simultaneous engagement of polar (carboxamide), aromatic (pyridine), and hydrophobic (pyrrole) binding subsites.

- Conformational Restriction : The methylene linker between pyridine and carboxamide limits rotational freedom, a strategy shown to improve target residence time in BRAF V600E inhibitors.

Synthetic Methodology :

The compound is synthesized via Hantzsch thiazole formation, where phenacyl bromide reacts with a pyrrole-containing thioamide precursor. This method, detailed in recent protocols for thiazole-pyrazoline hybrids, typically achieves yields >65% under mild conditions (DMF, 25°C).

Structural Insights :

- SMILES : C1=CN(C=C1)C2=NC(=CS2)C(=O)NCC3=CN=CC=C3

- 3D Conformation : Density functional theory (DFT) calculations predict a dihedral angle of 112° between thiazole and pyrrole rings, minimizing steric clash while maintaining conjugation.

This scaffold’s versatility is further evidenced by its adoption in anticancer hybrids targeting MCF-7 and WM266.4 cell lines, where analogous structures achieved IC₅₀ values <0.2 μM. The integration of pyridine enhances water solubility (calculated logP = 2.1) compared to purely aromatic analogs, addressing a common limitation of thiazole derivatives.

Propiedades

IUPAC Name |

N-(pyridin-3-ylmethyl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4OS/c19-13(16-9-11-4-3-5-15-8-11)12-10-20-14(17-12)18-6-1-2-7-18/h1-8,10H,9H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOOQNYVEVMCNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC(=CS2)C(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a pyridine derivative with a thiazole derivative under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial synthesis often requires rigorous quality control measures to ensure the consistency and safety of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and halides; electrophiles such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted thiazole derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is C14H12N4OS, with a molecular weight of 284.34 g/mol. The compound features a thiazole ring, a pyridine moiety, and a pyrrole group, contributing to its unique chemical reactivity and biological properties .

Biological Activities

1. Anticancer Properties

Research indicates that N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

The structure–activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances its antiproliferative activity .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of bacteria and fungi. Preliminary results indicate effective inhibition against:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 8 µg/mL |

These findings suggest its potential as a lead compound for developing new antimicrobial agents .

3. Anticonvulsant Activity

N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide has shown promise in anticonvulsant studies. For instance, derivatives of this compound were tested in electroshock seizure models, demonstrating significant protective effects with median effective doses ranging from 18 to 24 mg/kg . The SAR studies indicated that modifications to the substituents on the thiazole ring could enhance anticonvulsant activity.

Synthetic Methodologies

The synthesis of N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

- Formation of the Thiazole Ring: Utilizing thioamide precursors and appropriate electrophiles.

- Pyridine Attachment: Employing nucleophilic substitution reactions to introduce the pyridine moiety.

- Amide Formation: Converting carboxylic acids into amides through coupling reactions.

This multi-step synthesis allows for the introduction of various substituents, which can be optimized for enhanced biological activity .

Potential Therapeutic Applications

Given its diverse biological activities, N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide holds potential for several therapeutic applications:

- Cancer Treatment: As an anticancer agent targeting specific pathways involved in tumor growth.

- Infection Control: As a novel antimicrobial agent to combat resistant strains of bacteria and fungi.

- Neurological Disorders: As a candidate for developing new treatments for epilepsy and other seizure-related conditions.

Mecanismo De Acción

The mechanism of action of N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play key roles in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream signaling pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound shares structural homology with several thiazole carboxamide derivatives. Key comparisons include:

1. Substituent Variations on the Thiazole Ring

- Pyridine Position: Unlike 2-(4-pyridinyl)thiazole-5-carboxamide analogs (e.g., compounds [3a–s] in ), which feature a pyridine ring at the 4-position, the target compound’s pyridin-3-ylmethyl group introduces distinct steric and electronic effects.

- Heterocyclic Substituents : Replacing the pyrrole group with pyrazole (e.g., compounds 7d–7j in ) alters electronic properties. Pyrazole’s two nitrogen atoms increase polarity and hydrogen-bonding capacity, whereas pyrrole’s single nitrogen and conjugated system may enhance lipophilicity and membrane permeability .

2. Amide Substituent Diversity

- Aromatic vs. Aliphatic Amines : The target compound’s pyridin-3-ylmethyl amide contrasts with aliphatic amines (e.g., cyclopropyl in compound 36, ) and bulkier aromatic groups (e.g., 2-benzoylphenyl in compound 32, ). Aliphatic amines often improve solubility, while aromatic groups may enhance target specificity via hydrophobic interactions .

Physical and Chemical Properties

Actividad Biológica

N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a compound that incorporates various heterocyclic structures, notably thiazole and pyrrole, which are known for their diverse biological activities. This article explores its biological activity, focusing on mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a thiazole ring, a pyrrole moiety, and a pyridine substituent, contributing to its complex pharmacological profile. The presence of the carboxamide group enhances its solubility and potential interactions with biological targets. The structure can be represented as follows:

Research indicates that compounds containing thiazole and pyrrole structures often exhibit significant biological activities, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains by inhibiting DNA gyrase, a crucial enzyme for bacterial replication .

- Anti-inflammatory Properties : The thiazole moiety is associated with the modulation of inflammatory pathways, potentially reducing the severity of inflammatory diseases .

- Anticancer Activity : Studies have demonstrated that related thiazole derivatives can induce cell cycle arrest in cancer cells and exhibit selective cytotoxicity towards tumor cell lines without affecting normal cells .

Biological Activity Data

The following table summarizes the biological activities observed in studies involving similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(1H-Pyrrol-1-yl)-N-(pyridin-3-ylmethyl)-thiazole-5-carboxamide | Pyrrole and thiazole rings | Antimicrobial |

| 4-Methyl-N-(pyrazolylmethyl)-thiazole-5-carboxamide | Thiazole and pyrazole | Anti-inflammatory |

| 2-(pyridinylmethyl)-N-(trimethylpyrazolyl)-thiazole | Similar heterocyclic structure | Anticancer |

Anticancer Activity

A study on thiazole derivatives highlighted that certain compounds exhibited potent anti-proliferative effects against various cancer cell lines. For instance, a derivative showed significant activity against B-cell lymphoma with an IC50 value lower than that of doxorubicin, indicating its potential as an effective anticancer agent . The mechanism involved cell cycle arrest at the G0/G1 phase, suggesting that this compound could disrupt cancer cell proliferation.

Antimicrobial Studies

In antimicrobial assessments, derivatives of pyrrole demonstrated efficacy against Staphylococcus aureus and other pathogens. The mechanism was primarily through the inhibition of DNA gyrase, which is vital for bacterial DNA replication. Compounds in this category showed minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL, indicating strong antibacterial properties .

Comparative Analysis

Comparative studies with structurally similar compounds reveal insights into structure-activity relationships (SAR). For example:

- Thiazole Derivatives : Many thiazole-containing compounds have exhibited broad-spectrum antimicrobial properties.

- Pyrrole Compounds : Pyrrole derivatives are noted for their ability to inhibit specific enzymes related to cancer metabolism.

These findings suggest that modifications in the chemical structure can significantly influence biological activity.

Q & A

Q. Basic Research Focus

Q. Advanced Quality Control

- X-ray crystallography : Resolves 3D conformation (e.g., for pyridine-thiazole interactions).

- High-resolution MS (HRMS) : Differentiates isotopic patterns in complex mixtures .

How can researchers resolve contradictions in reported biological activities of thiazole-carboxamide derivatives?

Basic Research Focus

Discrepancies in cytotoxicity or enzyme inhibition data may arise from:

- Assay variability : Cell line specificity (e.g., HeLa vs. MCF-7) .

- Solubility differences : DMSO vs. aqueous buffers alter bioavailability .

Q. Advanced Data Reconciliation

- Dose-response curves : Use IC50 values normalized to control compounds (e.g., for kinase inhibition).

- Molecular docking : Predict binding affinities to targets like EGFR or PARP .

What methodologies are recommended for studying the mechanism of action of this compound?

Q. Basic Research Focus

Q. Advanced Mechanistic Studies

- Proteomics : Identify target proteins via affinity chromatography (e.g., for sulfonamide-thiazole interactions).

- CRISPR-Cas9 screening : Validate gene dependencies in resistant cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.